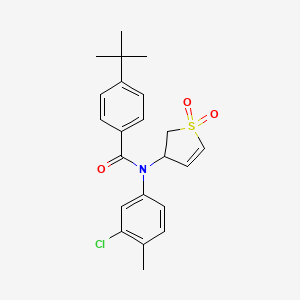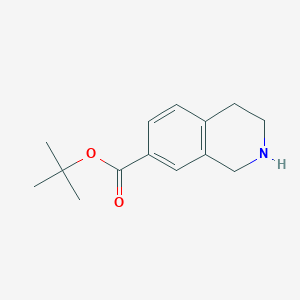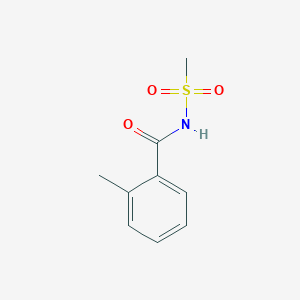![molecular formula C13H9F2N5O B2946547 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-53-7](/img/structure/B2946547.png)
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a compound that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes . These include condensation reactions of 5-aminopyrazoles with β-diketones, 1,5-diketones, β-ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, and unsaturated ketones . The synthesis can also be extended for ring construction from acyclic reagents and multicomponent reactions under catalytic or catalyst-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a part of nitrogen ring junction heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions and multicomponent reactions . These reactions can be carried out under catalytic or catalyst-free conditions .Aplicaciones Científicas De Investigación
Crystallography and Chemical Structure
The structural analysis of compounds related to 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been a focal point in understanding the molecular interactions and stability of such molecules. For instance, the crystal structure of azimsulfuron, a compound with a similar structural framework, revealed insights into the hydrogen bonding and three-dimensional architecture that could inform the design of related compounds (Youngeun Jeon et al., 2015).
Drug Discovery and Biological Activities
Research has focused on the discovery and optimization of compounds with potential therapeutic benefits. For example, a study identified a potent FLT3 inhibitor with significant activity in a psoriatic animal model, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in autoimmune diseases (Guo-Bo Li et al., 2016). Another study explored the synthesis of fluorinated heterocycles, including derivatives of this compound, for their potential applications in medicinal chemistry (Joseph Sloop et al., 2002).
Antimicrobial and Anticancer Potential
Compounds containing the pyrazolo[1,5-a]pyrimidin-6-yl moiety have been evaluated for their antimicrobial and anticancer activities. For instance, research on new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles demonstrated the potential for antimicrobial and anticancer applications (E. El-Sawy et al., 2013). This highlights the broader implications of research on this compound and related compounds.
Synthesis and Optimization
The synthesis and optimization of related compounds have been a significant area of research, aiming to enhance their pharmacological properties. Studies have reported on the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives, leading to the discovery of novel multikinase inhibitors with potent inhibitory effects against FLT3 and VEGFR2, indicating potential applications in cancer therapy (Ling-Ling Yang et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . It has also been identified to preferentially induce apoptosis in p21-checkpoint deficient cells , compared to the p21-proficient cells .
Mode of Action
The compound interacts with its targets, leading to distinct pharmacological effects. For instance, it has been found to inhibit the cyclin-dependent kinases (CDKs) and arrest cell cycle progression in response to DNA damage and other environmental stresses .
Biochemical Pathways
The compound affects several biochemical pathways. It disrupts the p21-checkpoint, leading to endoreduplication and ultimately, apoptosis . The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells, validating the role of checkpoints in determining chemosensitivity .
Result of Action
The compound’s action results in the inhibition of cell cycle progression and the induction of apoptosis in p21-checkpoint deficient cells . This leads to increased chemosensitivity in these cells, making the compound a potential therapeutic agent for conditions where these cells are prevalent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, DNA damage and other environmental stresses can enhance the compound’s ability to arrest cell cycle progression . .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O/c14-9-2-1-3-10(15)12(9)19-13(21)18-8-6-16-11-4-5-17-20(11)7-8/h1-7H,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLUPKOVDPNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2946464.png)
![N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2946465.png)




![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)
![1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2946476.png)
![2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2946478.png)
![3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2946480.png)
![methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate](/img/structure/B2946482.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)

